Ranitidine - 82530-72-1

Ranitidine

Catalog Number: EVT-7924736
CAS Number: 82530-72-1
Molecular Formula: C13H22N4O3S
Molecular Weight: 314.41 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ranitidine is a member of the class of furans used to treat peptic ulcer disease (PUD) and gastroesophageal reflux disease. It has a role as an anti-ulcer drug, a H2-receptor antagonist, an environmental contaminant, a xenobiotic and a drug allergen. It is a member of furans, a tertiary amino compound, a C-nitro compound and an organic sulfide.
Ranitidine is a commonly used drug, classified as a histamine H2-receptor antagonist, and belongs to the same drug class as [cimetidine] and [famotidine]. This drug helps to prevent and treat gastric-acid associated conditions, including ulcers, because of its ability to decrease gastric acid secretion. Ranitidine is often referred to as Zantac, and is available in various forms, including tablet, injection, and effervescent tablet preparations. The prevalence of GERD is thought to be 10-20% in western countries. Ranitidine has proven to be an effective treatment for relieving uncomfortable symptoms of gastric acid associated conditions and is therefore widely used in GERD and other gastric-acid related conditions.
Ranitidine is a histamine type 2 receptor antagonist (H2 blocker) which is widely used for treatment of acid-peptic disease and heartburn. Ranitidine has been linked to rare instances of clinically apparent acute liver injury.
Ranitidine is a member of the class of histamine H2-receptor antagonists with antacid activity. Ranitidine is a competitive and reversible inhibitor of the action of histamine, released by enterochromaffin-like (ECL) cells, at the histamine H2-receptors on parietal cells in the stomach, thereby inhibiting the normal and meal-stimulated secretion of stomach acid. In addition, other substances that promote acid secretion have a reduced effect on parietal cells when the H2 receptors are blocked.
Ranitidine Hydrochloride is a member of the class of histamine H2-receptor antagonists with antacid activity. Ranitidine is a competitive and reversible inhibitor of the action of histamine, released by enterochromaffin-like (ECL) cells, at the histamine H2-receptors on parietal cells in the stomach, thereby inhibiting the normal and meal-stimulated secretion of stomach acid. In addition, other substances that promote acid secretion have a reduced effect on parietal cells when the H2 receptors are blocked.
A non-imidazole blocker of those histamine receptors that mediate gastric secretion (H2 receptors). It is used to treat gastrointestinal ulcers.
Source and Classification

Ranitidine is classified under the category of H2 antagonists or H2 blockers, which are medications that inhibit the action of histamine at the H2 receptors of the stomach's parietal cells. This action results in decreased secretion of gastric acid. The compound was first introduced in the late 1970s and became popular due to its effectiveness and relatively low side effects compared to older treatments like antacids.

Synthesis Analysis

Methods

The synthesis of ranitidine can be approached through various methods, often involving multiple steps to achieve high purity and yield. Key methods include:

  1. Aminomethylation Reaction: This involves the reaction of furfuryl alcohol with dimethylamine and paraformaldehyde to form 5-(dimethylaminomethyl)furfuryl.
  2. Cyclization Reactions: The intermediate compounds undergo cyclization with thiol groups to produce ranitidine.

Technical Details

A notable method described in patents involves reacting N-[2-[[[5-(hydroxymethyl)-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine with dimethylamine in dimethylformamide as a solvent. This approach allows for good yields and high purity without requiring complex purification methods .

Molecular Structure Analysis

Structure

Ranitidine has a complex molecular structure characterized by a furan ring, a thioether linkage, and multiple amine groups. Its three-dimensional conformation plays a crucial role in its biological activity.

Data

  • Molecular Formula: C13_{13}H22_{22}N4_{4}O3_{3}S
  • Molecular Weight: Approximately 314.40 g/mol
  • Structural Features: The presence of a furan ring contributes to its pharmacological properties, while the thioether linkage enhances its stability.
Chemical Reactions Analysis

Reactions

Ranitidine undergoes several chemical reactions during its synthesis:

  1. Formation of Intermediates: The initial reaction between furfuryl alcohol and dimethylamine forms key intermediates that are crucial for further transformations.
  2. Cyclization: Subsequent reactions involve cyclization processes that integrate sulfur-containing compounds, leading to the final product.

Technical Details

The synthesis process often requires controlled temperatures and specific conditions (e.g., use of solvents like methanol or ethanol) to optimize yield and purity .

Mechanism of Action

Ranitidine functions by selectively blocking H2 receptors on gastric parietal cells, leading to decreased secretion of gastric acid. This mechanism helps alleviate conditions associated with excessive stomach acidity.

Process and Data

  • Binding Affinity: Ranitidine competes with histamine for binding sites on H2 receptors.
  • Effectiveness: Studies indicate that ranitidine can significantly reduce gastric acid secretion by approximately 70% after administration.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ranitidine typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in water and methanol but has limited solubility in organic solvents.

Chemical Properties

  • Stability: Ranitidine is stable under normal storage conditions but can degrade when exposed to light or moisture.
  • pH Range: The pH of ranitidine solutions is generally neutral, making it suitable for oral administration.
Applications

Ranitidine has been extensively used in clinical settings for:

  • Treatment of Gastric Ulcers: It promotes healing by reducing acidity.
  • Management of Gastroesophageal Reflux Disease: It alleviates symptoms associated with acid reflux.
  • Prevention of Stress Ulcers: In critically ill patients, ranitidine helps prevent ulcer formation due to stress-induced mucosal disease.

Despite its historical significance in treating these conditions, recent safety concerns have led to reduced usage and availability in some markets due to potential contamination issues associated with impurities like N-nitrosodimethylamine .

Historical Development and Intellectual Property Landscape

Evolution of H₂ Receptor Antagonists: From Cimetidine to Ranitidine as a "Me-Too" Drug

Ranitidine emerged as a second-generation histamine H₂ receptor antagonist following Smith, Kline & French’s pioneering cimetidine (Tagamet®), which revolutionized peptic ulcer treatment upon its 1976 introduction. Developed by Glaxo scientists in 1976, ranitidine was engineered to address cimetidine’s limitations, including:

  • Receptor specificity: Reduced anti-androgenic effects and cytochrome P450 inhibition [6].
  • Potency: 4-10 times greater acid suppression efficacy per milligram [1].
  • Safety profile: Eliminated cimetidine’s risk of gynecomastia and significant drug interactions [6].

Though structurally classified as a "me-too" drug (sharing cimetidine’s core mechanism), ranitidine’s molecular optimizations—replacing cimetidine’s imidazole ring with a furan ring and modifying the side chain—yielded clinical advantages that propelled its commercial success. By 1988, it became the world’s best-selling drug, generating over $1 billion annually and peaking at 15.4 million prescriptions in the U.S. (1996) [2] [6].

Table: Evolution of H₂ Receptor Antagonists

CompoundIntroduction YearKey AdvantagesMarket Peak
Cimetidine1976First-in-class H₂ antagonist$800 million (1985)
Ranitidine1981Higher potency, fewer drug interactions$3.6 billion (1995)
Famotidine198620x potency vs. cimetidine$1.1 billion (2000)

Patent Strategies and Market Dominance: Case Study of Zantac® Commercialization

Glaxo deployed multifaceted intellectual property strategies to extend ranitidine’s commercial monopoly under the brand Zantac®:

  • Core patent protection: Original U.S. Patent No. 4,128,658 (expiring December 1995) covered ranitidine hydrochloride irrespective of crystalline form [4].
  • Polymorph patents: Subsequent patents protected Form 2 ranitidine (U.S. Patent No. 4,521,431 until 2002) and its manufacturing process (U.S. Patent No. 4,672,133 until 2004), creating additional exclusivity barriers [4].
  • Litigation enforcement: Glaxo sued ANDA filers like Boehringer Ingelheim (1995) alleging infringement of polymorph patents. Courts ruled Boehringer’s Form 1 product non-infringing but blocked market entry until core patent expiry [4].
  • Transfer pricing: Glaxo Canada paid Swiss affiliate Adechsa $1,300/kg for ranitidine (vs. generics’ $200–380/kg). Tax courts rejected Glaxo’s justification via licensing agreements, mandating price adjustments [9].

These tactics enabled Zantac® to capture 50% of the global anti-ulcer market by 1991, surpassing cimetidine through aggressive marketing targeting both physicians (detailing ulcer relapse data) and consumers (direct-to-consumer campaigns) [1] [6].

Table: Key Ranitidine Patents

Patent NumberExpirationProtected SubjectStrategic Impact
US 4,128,658Dec 1995Ranitidine free baseMarket exclusivity foundation
US 4,521,431Jun 2002Crystalline Form 2Extended formulation monopoly
US 4,672,133May 2004Form 2 manufacturing processBlocked generic competition
US 5,408,687Apr 2013Sustained-release tabletLifecycle management

Regulatory Milestones: FDA Approvals, OTC Transition, and Global Market Withdrawal

Ranitidine’s regulatory journey exemplifies evolving pharmacovigilance paradigms:

  • Initial approval: FDA sanctioned prescription Zantac® (1983) for short-term ulcer treatment, expanding indications to GERD (1986) and maintenance therapy (1993) [2] [6].
  • OTC transition: In 2004, Pfizer secured FDA approval for OTC Zantac® 75 mg, leveraging FDA’s "Rx-to-OTC switch" framework after demonstrating safety in self-medication [2] [5].
  • Global withdrawal: In April 2020, the FDA requested removal of all ranitidine products after confirming N-nitrosodimethylamine (NDMA) contamination increases during storage. This followed:
  • Valisure’s 2019 citizen petition reporting NDMA levels up to 3,000,000 ng/tablet [3] [5].
  • FDA validation of temperature-dependent NDMA formation, with levels exceeding the 96 ng/day acceptable limit in aged samples [3] [8].
  • Recalls in Canada (2019) and the EU (2020) [5] [6].

Notably, FDA’s clinical trials disproved in vivo NDMA formation from ranitidine but affirmed instability in drug products [8]. This culminated in market exits by Sanofi (Zantac®) and generic manufacturers, transitioning patients to NDMA-free alternatives like famotidine [3] [5].

Table: Ranitidine Regulatory Timeline

YearEventAgencyImpact
1983Initial NDA approvalFDAUlcer treatment indication
1997Patent expiry (generic entry)-Ranitidine HCl commoditization
2004OTC switch approvalFDAExpanded consumer access
Sep 2019Retail suspensions (CVS, Walgreens)-Voluntary market withdrawal
Apr 2020Mandatory market withdrawalFDAGlobal discontinuation

Properties

CAS Number

82530-72-1

Product Name

Ranitidine

IUPAC Name

(E)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine

Molecular Formula

C13H22N4O3S

Molecular Weight

314.41 g/mol

InChI

InChI=1S/C13H22N4O3S/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3/h4-5,9,14-15H,6-8,10H2,1-3H3/b13-9+

InChI Key

VMXUWOKSQNHOCA-UKTHLTGXSA-N

SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C

Solubility

soluble in water
Water soluble

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C

Isomeric SMILES

CN/C(=C\[N+](=O)[O-])/NCCSCC1=CC=C(O1)CN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.